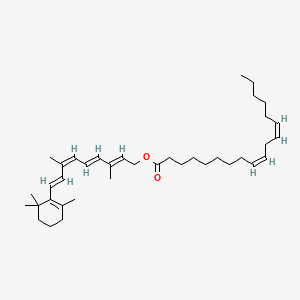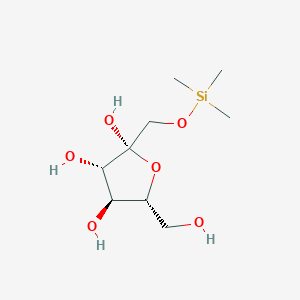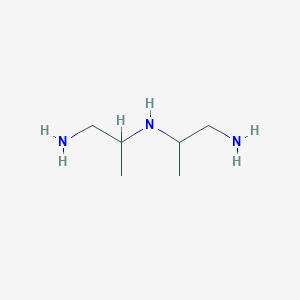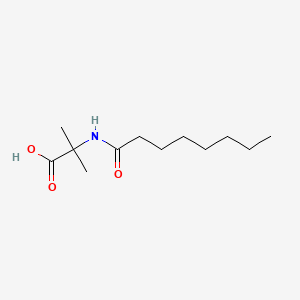
Alanine, 2-methyl-N-(1-oxooctyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alanine, 2-methyl-N-(1-oxooctyl)- is a chemical compound with the molecular formula C12H23NO3 It is a derivative of alanine, an amino acid, and features a unique structure that includes a 2-methyl group and an N-(1-oxooctyl) substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Alanine, 2-methyl-N-(1-oxooctyl)- typically involves the reaction of alanine with an appropriate alkylating agent to introduce the 2-methyl group. The N-(1-oxooctyl) substituent is then added through a subsequent reaction, often involving an acylation process. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of Alanine, 2-methyl-N-(1-oxooctyl)- may involve large-scale batch or continuous processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems to control reaction parameters and ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Alanine, 2-methyl-N-(1-oxooctyl)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxo group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions, including temperature, pH, and solvent choice, are tailored to achieve the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds .
Scientific Research Applications
Alanine, 2-methyl-N-(1-oxooctyl)- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which Alanine, 2-methyl-N-(1-oxooctyl)- exerts its effects involves its interaction with specific molecular targets and pathways. These interactions can modulate various biochemical processes, leading to the observed effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Alanine, 2-methyl-N-(1-oxooctyl)- include other derivatives of alanine with different substituents, such as:
- Alanine, 2-methyl-N-(1-oxohexyl)-
- Alanine, 2-methyl-N-(1-oxodecyl)-
Uniqueness
What sets Alanine, 2-methyl-N-(1-oxooctyl)- apart from these similar compounds is its specific combination of the 2-methyl and N-(1-oxooctyl) groups.
Properties
Molecular Formula |
C12H23NO3 |
|---|---|
Molecular Weight |
229.32 g/mol |
IUPAC Name |
2-methyl-2-(octanoylamino)propanoic acid |
InChI |
InChI=1S/C12H23NO3/c1-4-5-6-7-8-9-10(14)13-12(2,3)11(15)16/h4-9H2,1-3H3,(H,13,14)(H,15,16) |
InChI Key |
PLXBHAOFRHUTEU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)NC(C)(C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



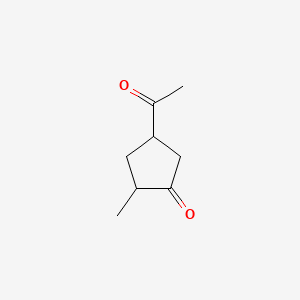
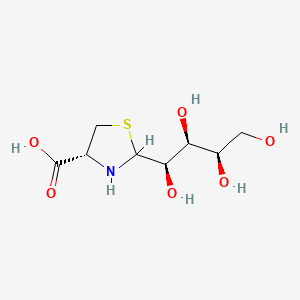
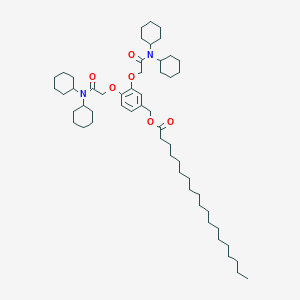
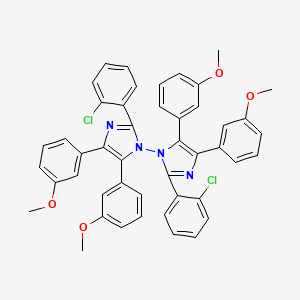
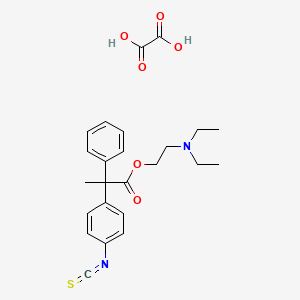
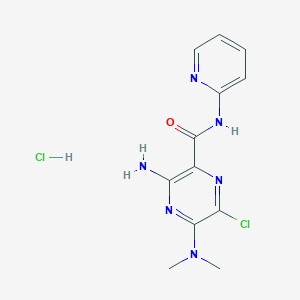
![1-(2-fluorophenyl)-4-[3-(3,4,5-trimethoxyphenyl)propyl]piperazine;dihydrochloride](/img/structure/B13832809.png)



